4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO4S/c1-12-10-13(4-5-14(12)16)22(19,20)17-11-15(21-9-8-18)6-2-3-7-15/h4-5,10,17-18H,2-3,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVYAJATZHBGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCCC2)OCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 4-Fluoro-3-methyltoluene
The benzenesulfonyl chloride precursor is synthesized via chlorosulfonation of 4-fluoro-3-methyltoluene. Reacting the substrate with chlorosulfonic acid at 0–5°C in dichloromethane yields the sulfonyl chloride. Excess thionyl chloride may be employed to ensure complete conversion of sulfonic acid intermediates.
Reaction Conditions
- Substrate : 4-Fluoro-3-methyltoluene (1.0 equiv)
- Reagents : Chlorosulfonic acid (3.0 equiv), SOCl₂ (2.0 equiv)
- Solvent : Dichloromethane, anhydrous
- Temperature : 0–5°C → room temperature (2 h)
- Yield : ~85% (crude), purified via recrystallization (hexanes/EtOAc).
Construction of the (1-(2-Hydroxyethoxy)cyclopentyl)methylamine Side Chain
Cyclopentanol Derivative Functionalization
The cyclopentyl backbone is functionalized through epoxide ring-opening or nucleophilic substitution. A representative approach involves:
- Epoxidation of Cyclopentene :
- Etherification with Ethylene Glycol :
Conversion to Primary Amine
The alcohol is converted to a primary amine via a Gabriel synthesis or Curtius rearrangement:
- Mitsunobu Reaction :
Coupling of Sulfonyl Chloride and Amine
Sulfonamide Formation
The benzenesulfonyl chloride (1.2 equiv) reacts with (1-(2-hydroxyethoxy)cyclopentyl)methylamine (1.0 equiv) in dichloromethane under basic conditions (triethylamine, 0°C → rt). The reaction is monitored by TLC (Rf = 0.4, 50% EtOAc/hexanes) and quenched with aqueous HCl.
Optimization Data
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | CH₂Cl₂ | 0 → 25 | 4 | 88 |
| Pyridine | CHCl₃ | 25 | 6 | 72 |
| NaHCO₃ | H₂O/THF | 50 | 12 | 65 |
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (SiO₂, gradient elution from 20% to 60% EtOAc/hexanes) to isolate the sulfonamide as a white solid.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 4.10–4.05 (m, 2H), 3.75–3.70 (m, 2H), 3.50–3.45 (m, 1H), 2.40 (s, 3H).
- HRMS (ESI+) : m/z calc. for C₁₅H₂₂FNO₄S [M+H]⁺: 331.4, found: 331.4.
Alternative Synthetic Routes and Scalability
Ullmann Coupling for Direct Sulfonamide Formation
A copper-catalyzed coupling between 4-fluoro-3-methylbenzenesulfonyl chloride and the cyclopentylamine derivative in DMF at 110°C provides moderate yields (60–70%) but reduces purification complexity.
Continuous Flow Synthesis
Microreactor systems enhance mixing and heat transfer, achieving 92% yield in 30 minutes at 100°C with 10 mol% CuI.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects at the R1 Position
The R1 position (cyclopentylmethyl group) plays a critical role in biological activity. Key findings include:
- Cyclopentyl vs. n-Butyl : Replacing the cyclopentyl group with an n-butyl chain (e.g., compound 34 ) resulted in slightly reduced inhibitory activity (IC50 = 0.6 µM) compared to the cyclopentyl analogue 27 (IC50 = 0.38 µM) . This suggests the cyclopentyl group provides optimal steric bulk and hydrophobicity for target engagement.
- Cyclopentyl vs. Cyclopropane: highlights a derivative with a cyclopropane ring (4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide).
Influence of the 2-Hydroxyethoxy Substituent
The para-positioned 2-hydroxyethoxy group is a key pharmacophore:
Structural Analogues with Modified Aromatic Cores
- Halogenation Effects: lists compounds with chloro and fluoro substituents (e.g., N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide). These halogens enhance lipophilicity and metabolic stability, though their placement relative to the sulfonamide group affects target selectivity .
- Oxazole and Heterocyclic Modifications : Derivatives like 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () introduce heterocyclic moieties, which may improve solubility or alter binding kinetics through π-π interactions .
Key Research Findings
Cyclopentyl Superiority : The cyclopentyl group at R1 enhances MtGS inhibition compared to linear alkyl chains, likely due to improved hydrophobic interactions within the enzyme's active site .
Hydroxyethoxy Flexibility : The para-positioned 2-hydroxyethoxy group is optimal, but meta-substituted analogues retain activity, suggesting a degree of positional tolerance .
Halogen and Heterocyclic Effects : Fluorine and chlorine atoms, as well as heterocycles like oxazole, contribute to target affinity and pharmacokinetic optimization .
Biological Activity
4-Fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorine atom and a cyclopentyl group, contributing to its pharmacological properties.
- Chemical Name : 4-fluoro-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-3-methylbenzenesulfonamide
- Molecular Formula : C15H22FNO4S
- CAS Number : 2319788-81-1
The biological activity of this compound is primarily linked to its interaction with specific enzymes and proteins. Research indicates that it may act as an inhibitor of lipoxygenases (LOXs), which are involved in the metabolism of arachidonic acid and play significant roles in inflammatory processes and cancer progression .
Inhibition of Lipoxygenases
Studies have shown that derivatives of benzenesulfonamides can selectively inhibit human lipoxygenases, particularly platelet-type 12-(S)-LOX. This inhibition is crucial because LOXs are implicated in various pathophysiological conditions, including inflammation and tumor growth .
Antitumor Activity
The compound has been evaluated for its antitumor properties. In vitro studies demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown activity against the SJSA-1 cell line, with IC50 values indicating potent inhibition of cell growth .
Study 1: Potency Against Cancer Cell Lines
In a study examining the structure-activity relationship (SAR) of sulfonamide derivatives, this compound was found to have favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties and displayed nanomolar potency against 12-LOX. This suggests that modifications to the sulfonamide scaffold can enhance biological activity while maintaining selectivity over related enzymes .
Study 2: In Vivo Efficacy
In vivo experiments using murine models demonstrated that oral administration of the compound resulted in significant tumor regression, indicating its potential as an effective therapeutic agent in oncology . The study highlighted the compound's ability to induce apoptosis in cancer cells, evidenced by increased cleavage of PARP and caspase-3.
Data Table: Biological Activity Summary
Q & A
Q. What are the primary synthetic routes for preparing 4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methylbenzenesulfonamide, and what challenges arise during synthesis?
The compound is typically synthesized via nucleophilic aromatic substitution (NAS) of the sulfonyl chloride intermediate with the cyclopentylmethylamine derivative. Key steps include:
- Sulfonylation : Reacting 4-fluoro-3-methylbenzenesulfonyl chloride with the cyclopentylmethylamine precursor under basic conditions (e.g., pyridine or triethylamine) .
- Cyclopentylmethylamine preparation : Introducing the 2-hydroxyethoxy group via etherification of cyclopentanone followed by reductive amination .
Challenges : Competing side reactions (e.g., over-sulfonylation) and purification difficulties due to polar intermediates. Optimizing solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) improves yield .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy : H and C NMR confirm regioselectivity of sulfonamide bond formation and cyclopentyl ring substitution .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% required for biological assays) .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] ion) and detects trace impurities .
Q. What are the preliminary biological targets or pathways investigated for this compound?
Sulfonamide derivatives are commonly screened for enzyme inhibition (e.g., carbonic anhydrase, kinases) due to their sulfonamide group’s affinity for zinc-containing active sites . Early studies suggest potential activity against inflammatory pathways (e.g., COX-2 inhibition) and cancer-related targets (e.g., HDACs) based on structural analogs .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility, metabolic instability). Methodological approaches include:
- Physicochemical optimization : Introduce hydrophilic groups (e.g., PEGylation of the hydroxyethoxy moiety) to improve solubility .
- Metabolic profiling : Use LC-MS/MS to identify metabolites in microsomal assays and adjust the scaffold to block degradation .
- Target engagement assays : Employ cellular thermal shift assays (CETSA) to verify target binding in vivo .
Q. What computational strategies are effective in predicting structure-activity relationships (SAR) for this sulfonamide derivative?
- Molecular docking : Simulate binding poses with homology models of target enzymes (e.g., COX-2) using software like AutoDock Vina .
- QSAR modeling : Corrogate substituent effects (e.g., fluorine position, cyclopentyl ring size) with biological activity using partial least squares (PLS) regression .
- MD simulations : Assess conformational stability of the hydroxyethoxy group in aqueous environments (e.g., GROMACS) .
Q. How can synthetic yield be improved for large-scale production without compromising purity?
- Flow chemistry : Continuous synthesis reduces side reactions and enhances reproducibility .
- Catalytic optimization : Use Pd/C or nickel catalysts for selective hydrogenation during cyclopentyl intermediate synthesis .
- Crystallization control : Seed crystals in polar aprotic solvents (e.g., DMF/water mixtures) to isolate high-purity product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
